molecular formula C16H14ClN B11862035 2-(4-chlorophenyl)-1-ethyl-1H-indole CAS No. 131197-07-4

2-(4-chlorophenyl)-1-ethyl-1H-indole

Cat. No.: B11862035
CAS No.: 131197-07-4
M. Wt: 255.74 g/mol
InChI Key: RDGJHACBRDMTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-1-ethyl-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 4-chlorophenyl group attached to the second position of the indole ring and an ethyl group attached to the nitrogen atom. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with ethyl isocyanide in the presence of a base, followed by cyclization to form the indole ring . Another method involves the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with ethyl isocyanide under microwave irradiation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted indoles .

Scientific Research Applications

2-(4-chlorophenyl)-1-ethyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological pathways and exerting its effects. For example, it may interact with enzymes involved in oxidative phosphorylation, leading to disruption of ATP production and cellular effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-1-ethyl-1H-indole include other indole derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is the presence of the chlorine atom in the 4-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its applications and effects .

Properties

CAS No.

131197-07-4

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-ethylindole

InChI

InChI=1S/C16H14ClN/c1-2-18-15-6-4-3-5-13(15)11-16(18)12-7-9-14(17)10-8-12/h3-11H,2H2,1H3

InChI Key

RDGJHACBRDMTRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.